molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

Cat. No.: B1270262
CAS No.: 478080-03-4
M. Wt: 261.3 g/mol
InChI Key: OEGYJETWWYWHAS-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a 4-methylbenzoyl amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid typically involves the reaction of 4-methylbenzoyl chloride with 2-aminothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as RNA polymerase, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is unique due to the presence of both a thiophene ring and a 4-methylbenzoyl amide group. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGYJETWWYWHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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